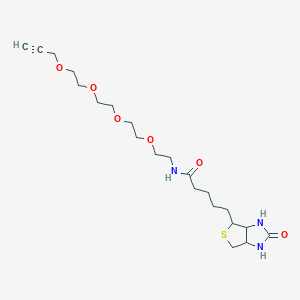

(+)-Biotin-PEG4-alkyne

描述

Context of Bioconjugation Reagents in Biological Systems

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule such as a protein or nucleic acid. thermofisher.comclinicallab.com The resulting "bioconjugate" combines the distinct properties of its components. chempep.com For instance, attaching a fluorescent dye to an antibody allows for the visualization of that antibody's target within a cell. sigmaaldrich.com Bioconjugation reagents are the molecular tools that facilitate this linkage. They are designed to react with specific functional groups on biomolecules, such as primary amines or sulfhydryls, under mild, aqueous conditions that preserve the biomolecule's delicate structure and function. thermofisher.comchempep.com The ultimate goal of bioconjugation is to create novel molecules with enhanced functionalities for a wide array of applications, including targeted drug delivery, advanced diagnostics, and the real-time monitoring of molecular events in living systems. chempep.comsigmaaldrich.com

Evolution of Bioorthogonal Chemistry in Research Methodologies

The concept of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur within a living system without interfering with its native biochemical processes. numberanalytics.comprinceton.eduwikipedia.org This field emerged from the need to study biomolecules in their complex, native environments. nih.gov Early methods, such as the Staudinger ligation developed in 2000, were the first to introduce truly abiotic functional groups for this purpose. wikipedia.orgnih.gov The field has since rapidly evolved, driven by the demand for more efficient and selective reactions. numberanalytics.com A major breakthrough was the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC). numberanalytics.comwikipedia.org These reactions are characterized by their high selectivity, excellent yields, and compatibility with physiological conditions. chempep.com The development of bioorthogonal chemistry has revolutionized the study of biomolecules like glycans, proteins, and lipids, enabling their real-time investigation in living cells without causing toxicity. wikipedia.org

Fundamental Role of Bifunctional Linkers in Chemical Probes

Bifunctional linkers are molecules that possess two distinct reactive groups, enabling them to connect two different molecules. sigmaaldrich.com In the context of chemical probes, these linkers are crucial for creating tools that can, for example, attach a reporter molecule (like a fluorescent dye or biotin) to a specific target protein. rsc.org The linker itself can be designed with specific properties. For example, polyethylene (B3416737) glycol (PEG) linkers are often used to increase the water solubility and biocompatibility of the resulting conjugate. nih.govacs.org The length and flexibility of the linker can also be tailored to optimize the function of the probe, ensuring that the attached reporter molecule does not interfere with the biological activity of the target. rsc.org Heterobifunctional linkers, which have two different reactive groups, are particularly advantageous as they allow for sequential, controlled reactions, preventing unwanted self-conjugation. sigmaaldrich.com These linkers are fundamental to the construction of a wide range of sophisticated tools in chemical biology, including antibody-drug conjugates (ADCs) and probes for studying protein-protein interactions. sigmaaldrich.comnih.gov

Significance of (+)-Biotin-PEG4-alkyne as a Versatile Chemical Tool

This compound stands out as a highly significant chemical tool due to the synergistic combination of its three components. The biotin (B1667282) group provides a high-affinity handle for detection and purification, leveraging its incredibly strong and specific interaction with streptavidin and avidin (B1170675) proteins. biochempeg.com The terminal alkyne group is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comsigmaaldrich.com This reaction allows for the covalent attachment of the biotin probe to any molecule that has been modified to contain an azide (B81097) group, forming a stable triazole linkage. sigmaaldrich.comsigmaaldrich.com

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1458576-00-5 | chemscene.com |

| Molecular Formula | C₂₁H₃₅N₃O₆S | sigmaaldrich.comchemscene.com |

| Molecular Weight | 457.58 g/mol | sigmaaldrich.comchemscene.com |

| Appearance | White solid/powder | lumiprobe.comsigmaaldrich.com |

| Solubility | Good in water, DMSO, DMF, DCM | lumiprobe.com |

| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |

Research Applications of this compound

| Application Area | Description | Source(s) |

| Click Chemistry | The terminal alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for labeling azide-modified molecules. | medchemexpress.comsigmaaldrich.comsigmaaldrich.com |

| Bioconjugation | Used to attach a biotin label to various biomolecules, enabling their detection, purification, and tracking. | biochempeg.comsigmaaldrich.com |

| PROTAC Synthesis | Serves as a biotin-labeled, PEG-based linker in the construction of Proteolysis Targeting Chimeras (PROTACs). | medchemexpress.comclinisciences.com |

| Protein Labeling | Can be used to modify proteins that have been engineered to contain an azide-bearing unnatural amino acid. | sigmaaldrich.com |

| Affinity-Based Assays | The biotin moiety allows for strong and specific binding to streptavidin-coated surfaces or beads for pull-down assays and other affinity-based applications. | biochempeg.combroadpharm.com |

属性

IUPAC Name |

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMJWNZZFUDLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Molecular Design of + Biotin Peg4 Alkyne

Chemical Synthesis Pathways for (+)-Biotin-PEG4-alkyne

The synthesis of this compound is a multi-step process that requires careful consideration of precursors and reaction conditions to ensure high yield and purity. The most common and efficient strategies involve the coupling of a (+)-biotin derivative with a PEG4 linker functionalized with a terminal alkyne group.

Specific Reaction Schemes and Precursor Considerations

Two primary synthetic routes are generally employed for the synthesis of this compound: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".

Amide Bond Formation:

This is a widely used method for conjugating biotin (B1667282) to the PEG linker. The reaction typically involves an activated form of (+)-biotin's valeric acid side chain and a PEG4 linker with a terminal amine group and an alkyne group at the other end.

Precursors:

(+)-Biotin-NHS ester: (+)-Biotin is often activated as an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting the carboxylic acid of biotin with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of N-hydroxysuccinimide. nih.gov The resulting NHS ester is a stable, amine-reactive intermediate. nih.gov

Amino-PEG4-alkyne: This precursor provides the PEG4 spacer and the terminal alkyne functionality. It consists of a four-unit polyethylene (B3416737) glycol chain with a terminal amine group and a terminal alkyne group.

Reaction Scheme: The (+)-Biotin-NHS ester is reacted with Amino-PEG4-alkyne in a suitable organic solvent, often with a non-nucleophilic base like triethylamine, to catalyze the reaction and neutralize the released NHS. google.com The primary amine of the PEG linker attacks the activated carbonyl carbon of the biotin-NHS ester, forming a stable amide bond and releasing NHS.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This "click chemistry" approach offers high specificity and efficiency. nih.govsigmaaldrich.com It involves the reaction of an azide-functionalized biotin derivative with an alkyne-functionalized PEG linker.

Precursors:

(+)-Biotin-PEG4-azide: In this case, a PEG4 linker functionalized with an azide (B81097) at one end is first coupled to (+)-biotin, often via amide bond formation as described above. The resulting (+)-Biotin-PEG4-azide is a key intermediate. chempep.comlumiprobe.com

An alkyne-containing molecule: The terminal alkyne group is already part of the target molecule, and this method is used to attach the biotin-PEG4 moiety to an azide-modified biomolecule. Conversely, and more directly for the synthesis of the reagent itself, one could start with an azide-functionalized biotin and an alkyne-PEG linker.

Reaction Scheme: The reaction involves the [3+2] cycloaddition between the azide and the terminal alkyne, catalyzed by a copper(I) source. researchgate.net The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). nih.govresearchgate.net The reaction proceeds readily in aqueous or mixed aqueous/organic solvents to form a stable triazole linkage. nih.govlumiprobe.com

A plausible synthetic pathway for this compound is the amide coupling of (+)-Biotin with an amino-PEG4-alkyne derivative.

| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvents | Product |

| 1 | (+)-Biotin | N-hydroxysuccinimide | Dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF) | (+)-Biotin-NHS ester |

| 2 | (+)-Biotin-NHS ester | Amino-PEG4-alkyne | Triethylamine (TEA), Dimethylformamide (DMF) | This compound |

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.

Solvent: The choice of solvent is critical for ensuring the solubility of all reactants and reagents. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used for both amide coupling and CuAAC reactions. medchemexpress.complos.org

Temperature: Amide bond formation with NHS esters is typically carried out at room temperature to avoid side reactions. tandfonline.com CuAAC reactions are also generally performed at room temperature, although gentle heating (e.g., to 50°C) can sometimes accelerate the reaction. mdpi.com

Catalyst and Ligands (for CuAAC): The concentration of the copper(I) catalyst is crucial. While catalytic amounts are sufficient, the use of a copper-coordinating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can stabilize the Cu(I) oxidation state, prevent its disproportionation, and protect sensitive biomolecules from oxidative damage, thereby improving reaction efficiency. researchgate.netplos.org

pH: For reactions in aqueous media, maintaining an appropriate pH (typically between 7 and 8) is important for the stability of the reactants and the efficiency of the conjugation. nih.gov

Purification: After the reaction, purification is essential to remove unreacted precursors, byproducts, and catalysts. High-performance liquid chromatography (HPLC) is a standard method for purifying the final product to a high degree (>95%). tcichemicals.com Characterization of the purified product is typically performed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity. lumiprobe.comnih.gov

| Parameter | Condition for Amide Coupling | Condition for CuAAC | Rationale |

| Solvent | DMF, DMSO | Water, DMF, DMSO, t-BuOH/H₂O | Ensures solubility of reactants and reagents. medchemexpress.complos.orgmdpi.com |

| Temperature | Room Temperature | Room Temperature to 50°C | Mild conditions prevent degradation and side reactions. tandfonline.commdpi.com |

| Catalyst | Base (e.g., TEA) | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | Catalyzes the formation of the amide or triazole linkage. google.comnih.gov |

| Ligand (for CuAAC) | N/A | THPTA | Stabilizes Cu(I) and improves reaction efficiency. researchgate.netplos.org |

| Purification | HPLC | HPLC | Removes impurities and ensures high purity of the final product. tcichemicals.com |

Strategic Integration of the Biotin Moiety

The biotin component of this compound is not merely a passive tag; its unique properties are central to the functionality of the entire molecule.

Biotin's High Affinity Binding Mechanism to Streptavidin/Avidin (B1170675)

Biotin exhibits an extraordinarily high binding affinity for the proteins avidin and streptavidin, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). thermofisher.com This interaction is one of the strongest known non-covalent biological interactions. thermofisher.com The binding is characterized by a rapid on-rate and a very slow off-rate, resulting in a highly stable complex. thermofisher.com

The binding pocket of streptavidin is a deep, β-barrel structure that perfectly accommodates the biotin molecule. The binding is driven by a combination of hydrogen bonds, van der Waals interactions, and the burial of hydrophobic surfaces. The ureido ring of biotin forms a network of hydrogen bonds with amino acid residues in the binding pocket, while the valeric acid side chain also contributes to the binding energy.

Engineering the Polyethylene Glycol (PEG4) Spacer

The tetraethylene glycol (PEG4) linker in this compound is a deliberately engineered component that significantly enhances the performance of the molecule in biological applications.

The PEG4 spacer is a hydrophilic chain that imparts several beneficial properties:

Increased Solubility: The hydrophilic nature of the PEG linker significantly improves the aqueous solubility of the entire conjugate. lumiprobe.comthermofisher.com This is particularly important when working with hydrophobic biomolecules or in aqueous buffer systems.

Reduced Steric Hindrance: The flexible PEG4 spacer physically separates the biotin moiety from the molecule to which it is attached. This separation minimizes steric hindrance, allowing the biotin to be more accessible for binding to the deep binding pocket of streptavidin. tue.nlnih.gov Studies have shown that the length of the linker can impact the binding efficiency, with longer linkers often leading to improved sensor responses in certain applications. tue.nl

Minimized Non-specific Binding: PEG linkers are known to reduce non-specific binding of the conjugate to surfaces and other proteins, which is crucial for reducing background noise in assays. thermofisher.com

Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, making PEGylated molecules highly biocompatible for in vitro and in vivo applications. thermofisher.com

The length of the PEG linker can be modulated to optimize the performance for a specific application. While a PEG4 linker is common, linkers with different numbers of ethylene (B1197577) glycol units (e.g., PEG2, PEG8, PEG12) are also available, allowing for fine-tuning of the spacer length. tue.nlnih.gov

| Feature | Description |

| Molecular Formula | C₂₁H₃₅N₃O₆S |

| Molecular Weight | 457.59 g/mol |

| Appearance | White to off-white solid |

| Purity | >95% (typically determined by HPLC) |

| Solubility | Soluble in DMSO, DMF, and water |

| Storage | Typically stored at -20°C, protected from light and moisture |

Hydrophilic Characteristics and Solubility Enhancement

A significant challenge in the development of bioconjugates is overcoming the poor aqueous solubility of many small molecule labels and linkers. Hydrophobic aggregation can lead to reduced reactivity, loss of function, and difficulties in purification and handling. adcreview.comlabinsights.nl The incorporation of a tetraethylene glycol (PEG4) spacer in the this compound structure directly addresses this issue.

Polyethylene glycol (PEG) is a hydrophilic polymer known for its ability to increase the water solubility of conjugated molecules. wikipedia.orgresearchgate.netaxispharm.com The ether oxygens in the PEG chain form hydrogen bonds with water molecules, effectively creating a hydration layer around the molecule. This enhanced hydrophilicity prevents the aggregation of biotinylated molecules, particularly during storage. thermofisher.cominterchim.fr The improved solubility is not only beneficial for the handling and storage of the reagent itself but is also crucial for its performance in aqueous biological environments, ensuring that the biotin and alkyne moieties remain accessible for their respective interactions. rsc.org

Role of Spacer Length and Flexibility in Conjugate Functionality

Optimizing Binding Interactions: The spacer arm physically separates the biotin moiety from the molecule to which it is conjugated via the alkyne group. thermofisher.com This separation is essential to overcome steric hindrance that might otherwise impede the high-affinity binding of biotin to avidin or streptavidin. thermofisher.combroadpharm.comnih.gov The flexibility of the PEG chain allows the biotin to adopt an optimal orientation for binding within the deep biotin-binding pocket of avidin. interchim.fr

Influencing Pharmacokinetics: In therapeutic applications, the length of the PEG linker can influence the pharmacokinetic properties of the conjugate, including its circulation time and biodistribution. nih.gov While longer PEG chains can increase the hydrodynamic volume and extend in vivo circulation, shorter, defined-length linkers like PEG4 are often preferred for creating compact labeling reagents where precise control over the spacer length is necessary. rsc.orgprecisepeg.com

Modulating Activity: The length of the PEG spacer can impact the biological activity of the conjugated molecule. nih.gov Careful selection of the spacer length is necessary to ensure that the conjugate retains its desired function. researchgate.net

Mitigation of Steric Hindrance through PEG4 Linkage in Bioconjugates

The interaction between biotin and avidin is one of the strongest known non-covalent biological interactions. thermofisher.com However, for this interaction to occur efficiently, the biotin molecule must be readily accessible to the binding sites on the avidin protein. When biotin is directly attached to a large biomolecule, steric hindrance can significantly reduce or even prevent this binding. thermofisher.comnih.gov

The PEG4 linker in this compound acts as a flexible spacer arm that extends the biotin moiety away from the surface of the conjugated molecule. thermofisher.cominterchim.fr This increased distance and the inherent flexibility of the PEG chain minimize steric clashes, allowing the biotin to freely interact with the binding pocket of avidin or streptavidin. broadpharm.comnanocs.net This mitigation of steric hindrance is crucial for the successful application of biotin-avidin technology in various assays, including pull-down assays, immunoassays, and affinity chromatography. biochempeg.combroadpharm.com

Design and Reactivity of the Terminal Alkyne Functional Group

The terminal alkyne group is the reactive handle of the this compound molecule, enabling its covalent attachment to other molecules of interest. Its design is based on the principles of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov

Alkyne's Bioorthogonal Reactivity in Probe Design

Terminal alkynes are a cornerstone of bioorthogonal chemistry due to their unique reactivity and stability in biological environments. nih.govresearchgate.net They are largely absent from biological systems, which prevents unwanted side reactions with endogenous molecules. nih.gov The primary bioorthogonal reaction involving terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry." researchgate.netresearchgate.net

This reaction is highly efficient and specific, proceeding rapidly under mild, aqueous conditions to form a stable triazole linkage. researchgate.netmedchemexpress.comclinisciences.com The bioorthogonality of the alkyne group ensures that the biotin tag is precisely and covalently attached only to molecules that have been functionalized with a complementary azide group. biochempeg.commedchemexpress.com This level of control is essential for the design of highly specific molecular probes and for applications such as labeling and tracking biomolecules in complex cellular environments.

Compatibility with Diverse Bioactive Molecules

The terminal alkyne's reactivity is not limited to a narrow class of molecules. It is a versatile functional group that is compatible with a wide range of bioactive molecules, including proteins, peptides, nucleic acids, and small molecule drugs. researchgate.netnih.govchemrxiv.orgacs.orgchemistryviews.org This compatibility allows for the "late-stage functionalization" of complex molecules, where the alkyne group can be introduced into a molecule that already possesses biological activity. nih.gov

The ability to conjugate this compound to such a diverse array of molecules has led to its widespread use in the development of custom probes for various research applications. For instance, it can be used to biotinylate proteins for purification, create biotinylated DNA probes for in situ hybridization, or develop targeted drug delivery systems.

Mechanistic and Methodological Foundations of Click Chemistry with + Biotin Peg4 Alkyne

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. scispace.comnih.gov This reaction involves the coupling of a terminal alkyne, such as the one present in (+)-Biotin-PEG4-alkyne, with an azide-functionalized molecule in the presence of a copper(I) catalyst. nih.gov The catalyst dramatically accelerates the reaction rate by a factor of up to 10⁷ compared to the uncatalyzed thermal cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers. organic-chemistry.org

Detailed Reaction Mechanism of Triazole Formation

The mechanism of CuAAC, while seemingly straightforward, involves a series of intricate steps mediated by the copper(I) catalyst. nih.gov While initial proposals suggested a monomeric copper species, kinetic studies and density functional theory (DFT) calculations have indicated that dinuclear copper species are often the more active catalysts. acs.orgnih.gov

The catalytic cycle is generally understood to proceed as follows:

Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the terminal alkyne of a molecule like this compound to a Cu(I) center, forming a π-complex. nih.govacs.org This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper(I)-acetylide intermediate. nih.gov Some mechanistic proposals suggest the involvement of a second copper atom to form a stable dinuclear Cu(I)-acetylide complex. nih.gov

Coordination of the Azide (B81097): The azide-containing molecule then coordinates to the copper-acetylide complex. acs.org

Cycloaddition: This is the key bond-forming step. The azide undergoes a stepwise cycloaddition to the activated alkyne. This involves the formation of a six-membered copper-containing metallacycle intermediate. organic-chemistry.orgacs.org

Ring Contraction and Protonolysis: The metallacycle then undergoes ring contraction to a triazolyl-copper derivative. organic-chemistry.org Subsequent protonolysis of the copper-triazolide bond releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.orgacs.org

Recent DFT studies have also proposed a concerted mechanism where the cycloaddition of the azide to a dicopper-alkynyl complex occurs in a single step, leading directly to the triazole product with high selectivity for the 1,4-isomer. scispace.comacs.org The exact mechanism can be flexible, adapting to the specific substrates and reaction conditions. scispace.com

Catalyst Systems and Ligand Chelation Strategies for Cu(I)

The stability and catalytic activity of the Cu(I) ion are critical for the success of the CuAAC reaction. Cu(I) is prone to disproportionation into Cu(0) and the catalytically inactive Cu(II) state, and can also be oxidized by air. nih.gov To prevent this and enhance reaction efficiency, various catalyst systems and ligand chelation strategies are employed.

Copper Sources:

Cu(I) Salts: Direct sources like copper(I) iodide (CuI) and copper(I) bromide (CuBr) can be used, often in organic solvents where they have limited solubility. acs.orgmdpi.com

In situ Reduction of Cu(II): A more common and convenient approach is to generate Cu(I) in situ from a stable and soluble Cu(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). acs.orgresearchgate.net A reducing agent, most commonly sodium ascorbate (B8700270), is added to the reaction mixture to produce the active Cu(I) species. organic-chemistry.orgnih.gov

Ligands for Cu(I) Stabilization and Rate Acceleration: Ligands play a dual role: they stabilize the Cu(I) oxidation state and accelerate the reaction rate. nih.govacs.org A variety of ligands have been developed for this purpose.

| Ligand Class | Examples | Key Features |

| Tris(triazolylmethyl)amine Ligands | Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), BTTAA, BTTES | Highly effective at accelerating the reaction and stabilizing Cu(I) in aqueous environments. nih.govmdpi.comnih.govnih.gov Water-soluble derivatives like THPTA and BTTES are particularly useful for bioconjugation. mdpi.comnih.gov |

| Phosphines | Tris(3-hydroxypropyl)phosphine (THP), Triphenylphosphine (PPh₃) | Effective in organic solvents; can also act as reducing agents. acs.orgmdpi.com |

| N-Heterocyclic Carbenes (NHCs) | Various substituted NHCs | Form very stable complexes with Cu(I) and are highly active catalysts, often used under solvent-free or elevated temperature conditions. acs.orgacs.org |

| Phenanthroline/Bipyridine Derivatives | Sulfonated bathophenanthroline | Provide some of the fastest water-soluble CuAAC catalysts, though the complexes can be sensitive to air. nih.govnih.gov |

| Chelating Azides | Picolyl azides | The azide substrate itself contains a chelating group (like a pyridine (B92270) ring) that coordinates to the copper, accelerating the reaction and allowing for lower catalyst concentrations. nih.govacs.org |

The choice of ligand is crucial and depends on the specific application, solvent system, and the nature of the molecules being conjugated. For instance, in reactions involving this compound for bioconjugation, water-soluble and biocompatible ligands like THPTA are often preferred.

Optimization of Reaction Kinetics and Efficiency with this compound

Several factors can be optimized to maximize the yield and rate of the CuAAC reaction with PEGylated alkynes like this compound.

Catalyst and Ligand Concentration: The ratio of ligand to copper is critical. An excess of ligand is often used to ensure the copper remains chelated and active. mdpi.com The catalyst loading itself is typically low, often in the range of 0.1 to 5 mol%. mdpi.comacs.org

Reducing Agent: A slight excess of sodium ascorbate is generally used to prevent oxidative homocoupling of the alkyne, which is a common side reaction. organic-chemistry.org

Solvent: The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents, including water, alcohols, DMF, and THF, or even under solvent-free conditions. acs.orgmdpi.com The PEG4 spacer in this compound enhances its solubility in aqueous media, making it well-suited for bioconjugation reactions in buffered solutions. chempep.com

Temperature: Most CuAAC reactions proceed efficiently at room temperature. organic-chemistry.orgnih.gov

pH: The reaction is generally tolerant of a wide pH range (typically 4-12), which is advantageous for biological applications. organic-chemistry.org

Studies on the PEGylation of proteins using CuAAC have demonstrated that reaction conditions can be finely tuned. For example, in the PEGylation of interferon β-1b, optimization of the concentrations of propargyl-activated PEGs, TBTA, copper sulfate, and a reducing agent (DTT) led to high conversion to the desired product. nih.gov The presence of the PEG chain itself can sometimes influence reaction kinetics.

Bio-compatibility Considerations in CuAAC Applications

While CuAAC is a powerful tool, its application in living systems is complicated by the cytotoxicity of the copper catalyst. acs.orgbiorxiv.orgnih.gov High concentrations of copper can generate reactive oxygen species (ROS), which can damage biomolecules like proteins and nucleic acids. biorxiv.orgbiorxiv.org

Strategies to mitigate copper toxicity include:

Use of Biocompatible Ligands: Ligands such as THPTA, BTTAA, and BTTPS have been specifically designed to be water-soluble and to reduce the toxicity of the copper catalyst, making them suitable for labeling on the surface of living cells. mdpi.comnih.govnih.gov For example, Cu(I)-l-histidine has been shown to be an effective and less toxic catalyst for labeling live cells. acs.orgnih.gov

Minimizing Catalyst Concentration: Using highly efficient catalyst systems, including those with chelating azides, allows for a significant reduction in the required copper concentration, thereby lowering toxicity. biorxiv.org

Intracellular Challenges: Performing CuAAC inside cells is particularly challenging due to the presence of endogenous copper-binding molecules, such as glutathione, which can sequester the catalyst. nih.gov This often necessitates higher catalyst concentrations, exacerbating toxicity concerns. biorxiv.org

These considerations have driven the development of copper-free alternatives for intracellular and in vivo applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alternatives

To circumvent the issue of copper cytotoxicity, a copper-free version of the azide-alkyne cycloaddition was developed, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). wikipedia.orgpnas.org This reaction has become a cornerstone of bioorthogonal chemistry for in vivo studies. wikipedia.orginterchim.fr

Principles of Copper-Free Click Chemistry

SPAAC relies on using a cycloalkyne, an alkyne incorporated into a small, strained ring. The high ring strain (approximately 18 kcal/mol for a cyclooctyne) provides the driving force for the reaction, eliminating the need for a metal catalyst. wikipedia.orgmagtech.com.cn The reaction proceeds via a [3+2] dipolar cycloaddition between the strained alkyne and an azide, similar to the Huisgen cycloaddition, but at significantly faster rates under physiological conditions. pnas.org

The key to SPAAC is the design of the strained alkyne. Several generations of cyclooctynes have been developed to improve reaction kinetics and stability.

| Cyclooctyne (B158145) Derivative | Acronym | Key Features |

| Difluorinated Cyclooctyne | DIFO | One of the early successful reagents, with electron-withdrawing fluorine atoms enhancing reactivity. pnas.org |

| Dibenzocyclooctyne | DBCO (or ADIBO) | Thermally stable and highly reactive towards azides, widely used for copper-free click chemistry. interchim.frbiochempeg.comlumiprobe.com |

| Bicyclo[6.1.0]nonyne | BCN | A bicyclic strained alkyne with good reactivity and stability. acs.orgnih.gov |

These strained alkynes can be conjugated to biomolecules, which are then reacted with azide-modified partners, such as a hypothetical azide-derivatized version of (+)-Biotin-PEG4. The reaction is highly bioorthogonal, meaning neither the strained alkyne nor the azide functional group reacts with native biological molecules. wikipedia.orginterchim.fr This allows for the specific labeling of biomolecules in complex environments like the interior of a living cell or even in whole organisms. pnas.orgrsc.orgacs.org While this compound itself is designed for CuAAC, the principles of SPAAC are crucial for understanding the broader context of click chemistry and its applications where copper must be avoided.

Comparative Analysis of this compound in CuAAC vs. SPAAC Methodologies

This compound is a versatile reagent utilized in two primary forms of click chemistry for bioconjugation: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.comnih.gov The choice between these methodologies is dictated by the specific experimental context, particularly the tolerance of the biological system to copper catalysts. chempep.comnih.gov

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC):

CuAAC is often considered the "gold standard" of click chemistry due to its high efficiency and the formation of a stable 1,2,3-triazole linkage between the terminal alkyne of this compound and an azide-modified molecule. chempep.comsigmaaldrich.com This reaction requires a copper(I) catalyst, which can be generated in situ from copper(II) salts like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate. nih.govsigmaaldrich.com The reaction is highly specific and proceeds rapidly under mild conditions, making it suitable for a wide range of applications, including the labeling of proteins and other biomolecules in vitro. sigmaaldrich.comlumiprobe.commedchemexpress.com For instance, in a study involving the labeling of azide-modified proteins, the click conversion was successfully performed using 10 μM this compound in the presence of 100 μM CuSO₄ and 2.5 mM sodium ascorbate. nih.gov

However, a significant drawback of CuAAC is the potential cytotoxicity associated with the copper catalyst, which can limit its application in living cells or organisms. chempep.comnih.gov Copper ions can also cause degradation of sensitive biomolecules like RNA. nih.gov To mitigate copper-induced toxicity, ligands such as BTTAA are often employed to stabilize the copper(I) ion. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

SPAAC, also known as copper-free click chemistry, provides an alternative that circumvents the need for a metal catalyst. chempep.comnih.gov This method relies on the reaction of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). chempep.comnih.gov The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently without a catalyst. nih.gov This makes SPAAC highly suitable for applications in living systems where copper toxicity is a concern. chempep.comnih.gov

While SPAAC offers the significant advantage of being copper-free, it also presents certain challenges. The reaction kinetics of SPAAC are generally slower compared to CuAAC. mdpi.com Furthermore, some cyclooctyne reagents, like DIBO, have been reported to exhibit higher levels of azide-independent, non-specific labeling of proteins compared to the terminal alkyne used in CuAAC. nih.gov In a comparative study, this compound (a terminal alkyne) showed no significant increase in nonspecific fluorescence, whereas a DIBO-containing biotin (B1667282) reagent introduced considerable nonspecific binding. nih.gov This highlights the superior specificity of the terminal alkyne in this compound for CuAAC reactions. nih.gov

The following table provides a comparative overview of CuAAC and SPAAC methodologies with respect to this compound:

| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) chempep.comsigmaaldrich.com | None (strain-promoted) chempep.comnih.gov |

| Reactant with this compound | Azide-modified molecule sigmaaldrich.comlumiprobe.com | Azide-modified molecule chempep.comnih.gov |

| Reaction Kinetics | Generally faster mdpi.com | Generally slower mdpi.com |

| Biocompatibility | Limited by copper toxicity, not ideal for live cells without protective ligands chempep.comnih.gov | High, suitable for live cells and in vivo applications chempep.comnih.gov |

| Specificity | High, with low non-specific binding from the terminal alkyne nih.gov | Can have higher non-specific binding depending on the cyclooctyne used nih.gov |

| Common Applications | In vitro protein labeling, surface functionalization, proteomics nih.govnih.govresearchgate.net | Live-cell imaging, in vivo labeling chempep.comnih.gov |

Chemo-selectivity and Specificity in Bioconjugation Reactions

The chemo-selectivity of this compound in bioconjugation reactions is a cornerstone of its utility, ensuring that the biotin tag is attached specifically to the intended molecular target. This specificity is primarily derived from the bioorthogonal nature of the alkyne group, which is largely inert to the array of functional groups present in complex biological systems. chempep.com

Minimizing Off-Target Reactions and Non-Specific Biotinylation

A key advantage of using this compound in click chemistry is the minimal cross-reactivity of the terminal alkyne with endogenous functional groups found in biomolecules, such as amines and sulfhydryls. chempep.comthermofisher.com This inherent inertness prevents off-target reactions and ensures that biotinylation occurs predominantly at the site of the azide-modified target.

The inclusion of a Polyethylene (B3416737) Glycol (PEG) spacer, specifically the PEG4 linker in this compound, plays a crucial role in reducing non-specific binding. chempep.com The hydrophilic and flexible nature of the PEG chain is known to create a "stealth effect," which minimizes non-specific interactions with proteins and cell surfaces. chempep.com This property is particularly beneficial in complex biological milieu like cell lysates or in living cells, where non-specific adsorption of the labeling reagent can lead to high background signals. chempep.comnih.gov

In a comparative study, this compound, when used in a CuAAC reaction, did not lead to a significant increase in non-specific fluorescence in fixed cells. nih.gov This was in contrast to a SPAAC reagent containing a DIBO group, which showed notable non-specific binding. nih.gov This suggests that the terminal alkyne of this compound, in conjunction with the PEG spacer, contributes to its high specificity.

However, non-specific binding can still occur, particularly through interactions with the bead matrix used for enrichment of biotinylated molecules. nih.gov Therefore, careful optimization of reaction conditions and washing steps is crucial to minimize such background.

Control Experiments and Validation Strategies for Click Conjugates

To ensure the validity of bioconjugation with this compound, a series of control experiments and validation strategies are essential.

Control Experiments:

No-Click-Reagent Control: A fundamental control involves running the experiment without the addition of this compound. This helps to identify any endogenous biotinylated proteins or non-specific binding of the detection reagents (e.g., streptavidin). nih.gov

No-Azide Control: In metabolic labeling experiments where an azide-containing precursor is used, a control group without the precursor should be included. This will confirm that the biotinylation is dependent on the presence of the azide group.

No-Catalyst Control (for CuAAC): Performing the CuAAC reaction without the copper catalyst can demonstrate that the conjugation is indeed catalyzed and not a result of a slow, uncatalyzed reaction or other non-specific interactions.

Validation Strategies:

Western Blotting: After the click reaction, western blotting with a streptavidin-HRP conjugate is a common method to visualize the biotinylated proteins. frontiersin.org A shift in the molecular weight of the target protein upon conjugation can also serve as evidence of successful labeling. biorxiv.org

Mass Spectrometry (MS): For definitive confirmation of biotinylation and to identify the precise site of modification, mass spectrometry is the gold standard. nih.gov MS analysis can detect the mass shift corresponding to the addition of the this compound moiety.

Fluorescence Microscopy: If a fluorescently labeled streptavidin is used for detection, fluorescence microscopy can be employed to visualize the localization of the biotinylated molecules within cells or tissues. marquette.edu

Competitive Elution: The strong interaction between biotin and streptavidin/avidin (B1170675) can be used for validation. marquette.edu Elution of the captured biotinylated molecules from an avidin resin with an excess of free biotin can confirm that the binding is specific to the biotin tag.

The following table summarizes key control experiments for validating bioconjugation with this compound:

| Control Experiment | Purpose | Expected Outcome in a Successful Experiment |

| No this compound | To assess background from endogenous biotin and non-specific detection. | No or minimal signal detected by streptavidin probes. nih.gov |

| No Azide-Modified Target | To confirm the azide-dependency of the click reaction. | No biotinylation of the target molecule should be observed. |

| No Copper Catalyst (for CuAAC) | To verify that the reaction is copper-catalyzed. | Little to no formation of the biotinylated product. |

| Blocking with Free Biotin | To confirm the specificity of the biotin-streptavidin interaction. | Signal from streptavidin detection should be significantly reduced or eliminated. |

Advanced Bioconjugation Techniques Utilizing this compound

The versatility of this compound extends to its use in sophisticated bioconjugation strategies that enable complex molecular assemblies and surface functionalization.

One-Pot Reaction Strategies for Protein Modification

One-pot reactions streamline the process of protein modification by combining multiple reaction steps into a single vessel, thereby improving efficiency and reducing sample loss. This compound is well-suited for such strategies.

For example, a one-pot enzymatic method has been developed to introduce a clickable handle onto a protein, which can then be reacted with this compound. biorxiv.org In one such scheme, enzymes are used to generate an alkynyl-modified protein from a precursor like NAD+. biorxiv.org Following the enzymatic modification, (+)-Biotin-PEG4-azide (the azide counterpart to the alkyne reagent) can be added to the same reaction mixture for the click chemistry step, leading to a biotinylated protein. biorxiv.org While this example uses the azide version, the principle is directly applicable to using this compound with an azide-modified protein generated in situ. This approach has been shown to achieve quantitative incorporation of the biotin-PEG4 moiety. biorxiv.org

These one-pot strategies are particularly valuable for creating well-defined protein conjugates for applications in diagnostics and therapeutics.

Immobilization of Biotinylated Molecules for Surface Applications

The high-affinity interaction between biotin and avidin or streptavidin is widely exploited for the immobilization of molecules onto various surfaces. marquette.edu this compound facilitates this by first allowing the covalent attachment of biotin to a molecule of interest via click chemistry, which can then be non-covalently but very strongly immobilized on a streptavidin-coated surface. marquette.edusci-hub.se

This technique has been used to pattern surfaces with biomolecules. For instance, a thiolated surface can be photopatterned with this compound, and subsequently, fluorescently labeled avidin can be specifically bound to the biotin-patterned areas. marquette.edu This creates a stable, functionalized surface suitable for various bioassays and sensor applications. researchgate.netmarquette.edu

The PEG4 linker in this compound is advantageous in this context as it provides a spacer that extends the biotin moiety away from the surface, minimizing steric hindrance and ensuring efficient binding to the bulky streptavidin protein. chempep.comlumiprobe.com This is crucial for maintaining the biological activity of the immobilized molecule.

Applications of this immobilization strategy include:

Biosensors: Creating surfaces with immobilized enzymes or antibodies for detecting specific analytes. researchgate.netsci-hub.se

Affinity Chromatography: Purifying target molecules from complex mixtures using streptavidin-coated beads. chempep.com

Microarrays: Developing protein or DNA microarrays for high-throughput screening.

The following table outlines the steps and key components for surface immobilization using this compound:

| Step | Description | Key Components |

| 1. Surface Preparation | The solid support (e.g., glass slide, gold nanoparticle) is functionalized with a group that can react with the molecule of interest. | Solid support, functionalization reagents (e.g., silanes). marquette.edu |

| 2. Molecule Modification | The molecule to be immobilized is modified with an azide group. | Molecule of interest, azide-containing linker. |

| 3. Click Conjugation | The azide-modified molecule is reacted with this compound via CuAAC. | Azide-modified molecule, this compound, copper catalyst. sigmaaldrich.comlumiprobe.com |

| 4. Immobilization | The biotinylated molecule is incubated with a streptavidin-coated surface. | Biotinylated molecule, streptavidin-coated surface. marquette.edusci-hub.se |

| 5. Washing | The surface is washed to remove non-specifically bound molecules. | Appropriate buffer solutions. sci-hub.se |

Applications of + Biotin Peg4 Alkyne in Functional Proteomics and Affinity Based Research

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used for the functional interrogation of enzymes within their native biological context. nih.govnih.gov This technique utilizes active-site-directed chemical probes to covalently label active enzymes, but not their inactive forms. nih.govnih.gov This allows for the assessment of the functional state of enzymes, a feat not achievable through traditional proteomic methods that measure protein abundance. nih.gov

The successful implementation of ABPP relies on the rational design and synthesis of specialized chemical probes. nih.gov Modern ABPP often employs a two-step "click chemistry" approach to enhance probe versatility and cell permeability. nih.govnih.gov In this design, the primary probe contains two key elements: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme family, and a small, bioorthogonal handle, typically an azide (B81097). nih.govcreative-biolabs.com This minimalist design improves the probe's ability to permeate cell membranes compared to probes carrying bulky reporter tags. nih.gov

Following the labeling of the proteome with the azide-containing probe, (+)-Biotin-PEG4-alkyne is introduced as the reporter tag. It is conjugated to the probe-labeled proteins via the CuAAC reaction. lumiprobe.comnih.gov This modular strategy allows a single azide-functionalized probe to be used with various alkyne-containing reporters for different downstream analyses, such as fluorescence imaging or affinity enrichment.

The synthesis strategy involves modifying a known enzyme inhibitor or a reactive scaffold to include an azide-terminated linker. This azide-modified probe is then used to label biological samples. The subsequent addition of this compound in the presence of a copper(I) catalyst completes the labeling process, attaching the biotin (B1667282) affinity tag to the targeted enzymes.

Table 1: Components of a Two-Step ABPP System Utilizing this compound

| Component | Function | Example |

|---|---|---|

| Primary Probe | Targets and covalently labels the active site of an enzyme class. | Fluorophosphonate-azide (for serine hydrolases) |

| Reactive Group ("Warhead") | Forms a covalent bond with a catalytic residue in the enzyme's active site. | Fluorophosphonate (FP) |

| Bioorthogonal Handle | A small, non-interfering chemical group for subsequent ligation. | Azide (-N₃) |

| Reporter Tag | Enables detection and/or enrichment of labeled proteins. | This compound |

| Bioorthogonal Handle | Reacts specifically with the handle on the primary probe. | Terminal Alkyne (-C≡CH) |

| Affinity Group | Allows for high-affinity capture of the protein-probe complex. | Biotin |

ABPP provides a direct method to investigate the mechanistic details of enzyme active sites. nih.gov By using probes that form a stable covalent bond with specific catalytic residues, researchers can pinpoint the exact location of labeling within the protein sequence. nih.gov

The workflow for this application involves labeling a proteome with an azide-modified ABPP probe, followed by the click reaction with this compound. The resulting biotinylated proteins are then enriched using streptavidin affinity chromatography. After enrichment, the proteins are digested into smaller peptides, typically with trypsin, and analyzed by mass spectrometry. nih.gov This analysis identifies not only the protein that was labeled but also the specific peptide containing the modification and, consequently, the exact amino acid residue in the active site that the probe reacted with. nih.gov This information is invaluable for confirming the function of catalytic nucleophiles, acids, or bases within an enzyme's active site and for understanding its catalytic mechanism. nih.gov

A key advantage of ABPP is its ability to perform unbiased, or global, profiling of the functional state of entire enzyme families within a complex proteome. nih.govnih.gov Unlike methods that rely on specific antibodies, ABPP probes can target broad classes of enzymes that share a common catalytic mechanism, such as serine hydrolases or cysteine proteases. nih.govnih.gov

This approach allows for the discovery of novel enzymes or the identification of enzymes that are active under specific cellular conditions, which might not have been predicted by genomic or transcriptomic data alone. nih.govresearchgate.net The general workflow, often referred to as ABPP-MudPIT (Multidimensional Protein Identification Technology), involves:

Labeling a complex proteome (e.g., cell lysate or tissue homogenate) with a broad-spectrum, azide-containing ABPP probe.

Conjugating this compound to the labeled proteins via click chemistry.

Enriching the biotinylated proteins on streptavidin-coated beads.

On-bead digestion of the captured proteins into peptides.

Identification and quantification of the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

This strategy facilitates the simultaneous identification of dozens of active enzymes from a single experiment. nih.gov

Table 2: Hypothetical ABPP-MudPIT Data for Serine Hydrolase Activity

| Gene Name | Protein Description | Fold Change (Treated vs. Control) |

|---|---|---|

| LPL | Lipoprotein lipase | 2.5 |

| CES1 | Carboxylesterase 1 | 1.8 |

| FAAH | Fatty acid amide hydrolase | 0.4 |

| MGLL | Monoglyceride lipase | 1.1 |

This interactive table represents sample data showing how ABPP can reveal changes in the activity of multiple enzymes simultaneously.

A powerful application in this area is competitive ABPP. In this setup, a biological sample is pre-incubated with a small molecule inhibitor before the addition of the azide-functionalized ABPP probe. bitesizebio.com If the inhibitor binds to the active site of an enzyme, it will block the subsequent labeling by the ABPP probe. After the click reaction with this compound and streptavidin enrichment, a reduction in the signal for a particular enzyme indicates that it is a target of the inhibitor. researchgate.netbitesizebio.com This method allows for the assessment of inhibitor potency and selectivity directly within a complex proteome, providing a powerful tool for drug discovery and development. frontiersin.org

Affinity Purification and Enrichment Strategies

The biotin moiety of this compound is central to its utility in affinity purification. The interaction between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) on the order of 10⁻¹⁴ M. nih.govnih.gov This exceptionally high affinity allows for the efficient and highly specific capture of biotinylated molecules from complex biological mixtures. nih.gov

Once a target protein or other biomolecule has been labeled with an azide-containing probe and subsequently "clicked" with this compound, it can be selectively isolated from the proteome using streptavidin-conjugated solid supports, such as magnetic beads or agarose (B213101) resin. nih.govnih.gov The strength of the biotin-streptavidin interaction permits the use of stringent washing conditions to remove non-specifically bound proteins, resulting in a highly enriched sample of the target molecules. nih.gov The hydrophilic PEG4 linker in the this compound molecule plays a crucial role by extending the biotin group away from the protein surface, which reduces steric hindrance and ensures efficient binding to the streptavidin matrix. vectorlabs.comlumiprobe.com

Table 3: General Workflow for Affinity Purification Using this compound

| Step | Description |

|---|---|

| 1. Labeling | An azide-modified molecule (e.g., ABPP probe, metabolic label) is introduced into a biological system to covalently attach to target proteins. |

| 2. Ligation | This compound is added and conjugated to the azide-labeled proteins via a copper-catalyzed click reaction, attaching the biotin tag. |

| 3. Capture | The proteome is incubated with streptavidin-conjugated beads, which bind specifically to the biotinylated proteins. |

| 4. Wash | The beads are washed with stringent buffers to remove non-specifically bound proteins and contaminants. |

| 5. Analysis | The enriched proteins are eluted from the beads (if possible) or analyzed directly on-bead via mass spectrometry. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Streptavidin |

| Avidin (B1170675) |

Methodologies for Isolation and Enrichment from Complex Biological Samples

The high-affinity interaction between biotin and streptavidin (or avidin) is a cornerstone of methodologies for isolating and enriching tagged proteins from complex samples like cell lysates. nih.gov The use of this compound is integral to affinity purification workflows, particularly in pull-down assays.

The general methodology involves several key steps:

Metabolic or Chemical Labeling : A biomolecule of interest (e.g., a protein, glycan, or small molecule probe) is first modified to contain an azide group. This can be achieved through metabolic labeling, where cells are incubated with an azide-containing precursor, or by using chemical probes functionalized with an azide.

Click Chemistry Reaction : The complex biological sample, now containing the azide-modified target, is treated with this compound. In the presence of a copper(I) catalyst, the alkyne on the biotin reagent specifically and covalently links to the azide on the target molecule, forming a stable triazole linkage. sigmaaldrich.comvectorlabs.com

Affinity Purification : The biotinylated protein complexes are then captured from the lysate using an affinity matrix, typically streptavidin-coated agarose or magnetic beads. nih.gov The extremely strong and specific binding between biotin and streptavidin ensures that only the tagged proteins are retained.

Washing and Elution : The beads are washed extensively to remove non-specifically bound proteins. scispace.com Finally, the enriched proteins are eluted from the beads for downstream analysis. While the biotin-streptavidin interaction is very strong, elution can be achieved under harsh denaturing conditions or by using cleavable versions of the biotin-alkyne reagent, which allow for release of the captured proteins under specific chemical conditions. nih.govnih.gov

This enrichment strategy significantly reduces sample complexity, allowing for the detection and identification of low-abundance proteins that would otherwise be undetectable.

Quantitative Proteomic Analysis of Enriched Targets

Following enrichment, quantitative proteomics techniques are employed to determine the abundance of the identified target proteins. This is crucial for comparing protein levels across different conditions, for example, to understand the effect of a drug treatment or a cellular stimulus. Mass spectrometry (MS)-based proteomics is the primary method for both identifying and quantifying the enriched proteins. researchgate.net

Common quantitative strategies used after enrichment with this compound include:

Isobaric Labeling : Techniques like Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) involve chemically labeling the peptides obtained from digested protein samples. Peptides from different experimental conditions are labeled with distinct isobaric tags. Upon fragmentation in the mass spectrometer, these tags release reporter ions of different masses, allowing for the relative quantification of the same peptide (and thus protein) across multiple samples simultaneously.

Label-Free Quantification (LFQ) : This method avoids chemical labeling and instead relies on the direct comparison of signal intensities of peptides across different MS runs. LFQ can be based on the spectral counts (the number of times peptides from a protein are identified) or by comparing the peak areas of the precursor ions for specific peptides.

A typical workflow integrates enrichment with quantitative analysis:

| Step | Description |

| 1. Sample Preparation | Biological samples (e.g., control vs. treated cells) are lysed. |

| 2. Azide Labeling & Biotinylation | Target proteins are labeled with an azide probe, followed by a click reaction with this compound. |

| 3. Enrichment | Biotinylated proteins are captured using streptavidin beads. |

| 4. On-Bead Digestion | Enriched proteins are digested into peptides directly on the beads. |

| 5. Quantitative Labeling (Optional) | Peptides are labeled with isobaric tags (e.g., TMT). |

| 6. LC-MS/MS Analysis | Peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) for identification and quantification. nih.gov |

| 7. Data Analysis | MS data is processed to identify proteins and calculate their relative abundance between samples. |

This combination provides a powerful platform for quantitatively assessing changes in specific protein subpopulations within the proteome.

Identification of Protein-Small Molecule Interactions

A significant challenge in drug discovery is identifying the specific protein targets of bioactive small molecules. This compound is a key reagent in chemical proteomics strategies designed to address this challenge, most notably in combination with photoaffinity labeling.

Target Identification through Photoaffinity Labeling with Alkyne Tags

Photoaffinity labeling (PAL) is a powerful technique used to covalently link a small molecule to its interacting protein target. nih.gov The strategy relies on a specially designed chemical probe. mdpi.com

A typical photoaffinity probe contains three essential elements:

The pharmacophore , which is the small molecule of interest that binds reversibly to its target protein.

A photoreactive group (e.g., a benzophenone, aryl azide, or diazirine), which upon exposure to UV light becomes highly reactive and forms a covalent bond with adjacent molecules, ideally the binding protein. scispace.comtandfonline.com

A handle for detection , which is often a terminal alkyne or azide group. mdpi.com

The workflow for target identification using this method is as follows:

The photoaffinity probe, containing an azide group, is introduced to a cell lysate or live cells, where it binds to its target protein(s).

The sample is irradiated with UV light, activating the photoreactive group and causing the probe to become covalently cross-linked to its binding partner. tandfonline.com

The lysate is then treated with this compound. The alkyne group on the biotin reagent "clicks" onto the azide handle of the now covalently bound probe. nih.gov

This reaction attaches a biotin tag to the protein-probe complex, allowing for its enrichment via streptavidin affinity chromatography and subsequent identification by mass spectrometry.

This two-step "tag-free" approach is advantageous because the initial probe is smaller and less sterically hindered, increasing the likelihood that it retains its original binding properties compared to a probe that already contains the bulky biotin group. nih.gov

Assessment of Compound Selectivity and Off-Target Engagement

Beyond identifying the primary target of a small molecule, it is crucial to understand its selectivity—that is, the full spectrum of proteins it interacts with in the cell. Unintended interactions, or "off-target" effects, are a major cause of drug side effects.

Photoaffinity labeling in conjunction with this compound and quantitative proteomics can be used to profile compound selectivity on a proteome-wide scale. By analyzing all the proteins that are enriched, researchers can generate a comprehensive list of potential binding partners.

Competition experiments are a key validation strategy to distinguish specific binders from non-specific ones. scispace.com In this setup, the experiment is run in parallel with a control group where the cells or lysate are pre-incubated with a large excess of the original, untagged small molecule. This "free" compound competes for binding sites on the target proteins.

| Experimental Condition | Expected Outcome for a Specific Target |

| Probe Only | The target protein is labeled by the azide-probe, biotinylated with this compound, enriched, and identified with a high quantitative signal. |

| Probe + Excess Free Compound | The free compound occupies the binding site, preventing the probe from binding. Consequently, the target protein is not labeled, and its signal is significantly reduced or absent in the final quantitative analysis. |

By comparing the protein profiles from these two conditions, researchers can confidently identify specific interactors (whose signals are competed away) versus non-specific background proteins (whose signals remain unchanged). This approach provides a powerful method for assessing the selectivity of a drug candidate and identifying potential off-targets.

Analysis of Protein Modifications and Ligand Binding Sites

Chemoproteomic strategies leverage chemical probes to investigate protein function and map sites of interaction. This compound serves as a critical capture reagent in these approaches, enabling the enrichment of proteins that have been tagged at specific amino acid residues.

Chemoproteomic Approaches for Characterizing Reactive Residues

Activity-based protein profiling (ABPP) is a chemoproteomic technique used to study enzyme function and identify reactive amino acid residues within a proteome. This method often uses probes that are designed to react covalently with the active sites of specific enzyme families.

In a common ABPP workflow:

A chemical probe with a reactive group (e.g., an electrophile) and an alkyne handle is introduced to a biological sample.

The probe covalently binds to catalytically active or otherwise reactive residues (such as cysteine, serine, or lysine) on target proteins. nih.gov

After labeling, this compound is added, and a click reaction attaches the biotin tag to the probe-labeled proteins.

The biotinylated proteins are enriched on streptavidin beads and digested into peptides.

Mass spectrometry analysis of these peptides identifies not only the target proteins but also the specific peptides containing the modification. Further fragmentation (MS/MS) can pinpoint the exact amino acid residue that was labeled by the probe. nih.gov

This "isoTOP-ABPP" (isotopic tandem orthogonal proteolysis-activity-based protein profiling) strategy has been used to map thousands of reactive cysteines in the human proteome, providing valuable insights into their functional roles and potential as drug targets. nih.gov By identifying the precise site of ligand binding or modification, researchers can better understand how a small molecule exerts its function and can guide the design of more potent and selective compounds.

Characterization of Post-Translational Modifications via Metabolic Labeling and Biotinylation

The study of post-translational modifications (PTMs) is crucial for understanding the complex regulation of cellular processes. A powerful strategy for the detection and characterization of PTMs involves the metabolic incorporation of chemically tagged substrates into proteins, followed by selective biotinylation. This approach leverages the cell's own enzymatic machinery to install a bioorthogonal handle onto a specific PTM, which can then be covalently linked to a reporter molecule like biotin for enrichment and analysis. The compound this compound is a key reagent in this workflow, enabling the sensitive detection of a variety of PTMs.

This methodology typically follows a two-step process. First, cells are cultured with a precursor molecule that has been chemically modified with a bioorthogonal functional group, such as an azide or an alkyne. This precursor is then metabolized and incorporated into proteins as a specific PTM. Following this metabolic labeling, the cells are lysed, and the proteome is subjected to a highly specific and efficient chemical reaction, often a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to attach a biotin tag. This compound serves as the alkyne-containing biotinylation reagent in cases where the metabolic precursor contains an azide group. The polyethylene (B3416737) glycol (PEG) spacer in this compound enhances the water solubility of the reagent and provides a flexible linker that minimizes steric hindrance, facilitating the subsequent interaction of the biotin tag with avidin or streptavidin for affinity purification.

Once biotinylated, the modified proteins can be selectively enriched from the complex cellular lysate using streptavidin-coated beads. This enrichment step is critical for increasing the concentration of low-abundance modified proteins to a level that is detectable by mass spectrometry. After enrichment, the captured proteins are typically digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and, in many cases, pinpoint the specific sites of modification.

Studying O-GlcNAcylation

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic PTM that plays a significant role in various cellular processes, including signaling and transcription. To study this modification, a chemoenzymatic labeling strategy is often employed. In this approach, an engineered β-1,4-galactosyltransferase enzyme is used to selectively transfer an azide-modified galactose analog (GalNAz) onto O-GlcNAc residues on proteins. The incorporated azide then serves as a handle for the attachment of this compound via click chemistry.

A quantitative proteomic study of O-GlcNAcylation in the mouse brain utilized a similar chemoenzymatic and isotopic tagging strategy to identify and quantify changes in O-GlcNAc levels in response to neuronal stimulation. This research provided evidence that O-GlcNAcylation is a dynamic process in the brain and may play a role in neuronal communication. caltech.educaltech.edu Another study focusing on Alzheimer's disease used a quantitative proteomic pipeline to analyze O-GlcNAc modifications. nih.gov This method involved the enzymatic labeling of O-GlcNAc residues with an azide-modified monosaccharide, followed by click chemistry with a cleavable biotin-alkyne reagent, enabling the enrichment and subsequent identification of O-GlcNAcylated peptides. nih.gov

| Protein | Function | Organism/System |

| O-GlcNAc Transferase (OGT) | Enzyme that adds O-GlcNAc | Metazoans |

| O-GlcNAcase (OGA) | Enzyme that removes O-GlcNAc | Metazoans |

| Structural Proteins | Provide cellular structure | Alzheimer's Disease Brain Tissue |

| Synaptic Proteins | Involved in synaptic function | Alzheimer's Disease Brain Tissue |

| Memory-Associated Proteins | Implicated in memory formation | Alzheimer's Disease Brain Tissue |

Investigating S-Palmitoylation

S-palmitoylation, the reversible attachment of the fatty acid palmitate to cysteine residues, is crucial for regulating protein trafficking, localization, and stability. The study of S-palmitoylation can be achieved through metabolic labeling with an alkyne-containing palmitic acid analog, such as 17-octadecynoic acid (17-ODYA). Cells are incubated with 17-ODYA, which is incorporated into proteins at sites of palmitoylation. Following cell lysis, the alkyne-tagged proteins are reacted with an azide-containing biotin probe via click chemistry. This allows for the enrichment of palmitoylated proteins and their subsequent identification by mass spectrometry. nih.govresearchgate.net

While this approach typically uses an azide-biotin probe, it highlights the versatility of the click chemistry platform, where the positions of the alkyne and azide can be interchanged. The fundamental principle of metabolic labeling coupled with biotinylation for enrichment remains the same.

| Technique | Description | Key Reagents |

| Acyl-Biotinyl Exchange (ABE) | Chemical method to replace thioester-linked palmitoyl groups with a biotin tag. | N-ethylmaleimide, Hydroxylamine, Biotin-HPDP |

| Metabolic Labeling with Click Chemistry | Incorporation of an alkyne-palmitic acid analog followed by reaction with an azide-biotin probe. | 17-octadecynoic acid (17-ODYA), Azide-Biotin |

Identifying Arginine Modifications

Arginine residues in proteins can undergo various PTMs that are important for protein function. A chemical labeling strategy has been developed to identify reactive arginine residues. This method utilizes an arginine-selective probe, cyclohexanedione-azide (CHD-Azide), which covalently modifies arginine residues. The azide group on the modified arginine then serves as a point of attachment for this compound through a click reaction.

In a study demonstrating this approach, the protein RNase A was labeled with CHD-Azide, followed by reaction with this compound. nih.govresearchgate.net After enrichment using biotin-avidin affinity chromatography, mass spectrometry analysis successfully identified the selectively modified arginine residues. nih.govresearchgate.net This strategy provides an effective means of identifying functionally important and reactive arginine residues within proteins. nih.gov

| Protein/Peptide | Identified Modified Arginine Residues | Methodology |

| Bradykinin | Two arginine residues | Labeled with CHD-Azide, followed by click chemistry with this compound and MS/MS analysis. |

| Neurotensin | One arginine residue | Labeled with CHD-Azide, followed by click chemistry with this compound and MS/MS analysis. |

| RNase A | Two selective arginine residues | Labeled with CHD-Azide, followed by click chemistry with this compound, affinity purification, and MS analysis. |

Strategic Deployment of + Biotin Peg4 Alkyne in Molecular Probe Development and Imaging

Design Principles for Molecular Imaging Probes

The rational design of molecular imaging probes is fundamental to their efficacy and specificity. (+)-Biotin-PEG4-alkyne offers a modular scaffold that facilitates the construction of probes with tailored properties for various imaging modalities. The inclusion of a PEG4 linker is a key design feature, as it imparts hydrophilicity to the molecule, improving its aqueous solubility, and provides a flexible spacer arm that minimizes steric hindrance between the biotin (B1667282) tag and the conjugated biomolecule. sigmaaldrich.comrsc.orgsigmaaldrich.com

Integration of Biotin and Alkyne Tags for Multimodal Imaging

The distinct functionalities of the biotin and alkyne groups within this compound make it an ideal component for the development of multimodal imaging probes. These probes allow for the visualization of biological processes using two or more imaging techniques, providing a more comprehensive understanding of the system under investigation. researchgate.net For instance, a probe can be designed to incorporate a fluorescent dye for optical imaging and a chelating agent for positron emission tomography (PET). acs.org

The alkyne group serves as a versatile handle for the covalent attachment of various reporter molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. sigmaaldrich.comsigmaaldrich.com This allows for the straightforward incorporation of azide-modified fluorophores for fluorescence microscopy or radiolabeled azides for nuclear imaging. Simultaneously, the biotin moiety provides a universal tag for detection or purification using streptavidin or avidin (B1170675) conjugates. This dual-tagging strategy enables a correlative imaging approach, where the high-resolution spatial information from fluorescence microscopy can be complemented by the high sensitivity and quantitative nature of PET imaging. mdpi.com

Research has demonstrated the development of dual-modality imaging agents that combine a fluorescent dye and a radiolabeled component, allowing for both optical and PET imaging. acs.org While not always explicitly detailing the use of this compound, the principles underlying these multimodal probes are directly applicable to its use. The modularity afforded by the alkyne group allows for the creation of a diverse library of probes with different imaging capabilities, all while retaining the biotin tag for affinity-based applications.

Creation of Fluorescent and Radio-labeled Bioconjugates

The terminal alkyne of this compound is readily functionalized to create a wide array of fluorescent and radio-labeled bioconjugates. The click chemistry reaction with azide-modified fluorescent dyes, such as fluorescein, rhodamine, or cyanine (B1664457) dyes, is a common strategy for generating fluorescently labeled probes. biologists.com These probes can be used to visualize and track biomolecules in living cells and tissues with high specificity.

In the realm of nuclear medicine, the alkyne group can be reacted with azide-functionalized chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then be used to chelate various radiometals for PET or single-photon emission computed tomography (SPECT) imaging. researchgate.net For example, DOTA-biotin conjugates have been successfully radiolabeled with Gallium-68 (⁶⁸Ga) for PET imaging. researchgate.net The PEG4 linker in these constructs is crucial for maintaining the biological activity of the targeting molecule and for improving the pharmacokinetic properties of the resulting radiotracer. snmjournals.orgresearchgate.net

The development of such bioconjugates has been instrumental in advancing tumor imaging and other diagnostic applications. core.ac.uk The ability to easily synthesize these probes using this compound as a central building block has accelerated the discovery and evaluation of new imaging agents.

| Probe Type | Reporter Molecule | Application |

| Fluorescent Probe | Azide-modified Fluorescent Dye (e.g., BODIPY) | Visualization of molecular interactions in cells |

| PET Probe | Azide-modified Chelator (e.g., DOTA) with ⁶⁸Ga | In vivo tumor imaging |

Applications in Cellular and in situ Labeling